N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate
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Overview
Description
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate is a complex organic compound with a molecular formula of C26H52N4O3 This compound is characterized by its multiple aminoethyl groups and a long-chain unsaturated fatty acid amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate typically involves multi-step organic reactions. The process begins with the preparation of the aminoethyl intermediates, followed by their sequential coupling with the unsaturated fatty acid amide. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in cellular signaling and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate involves its interaction with specific molecular targets and pathways. The compound’s multiple amino groups allow it to bind to various enzymes and receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[(2-aminoethyl)amino]-: A related compound with similar aminoethyl groups but different structural features.
21-Amino-N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-9-(1-hydroxynonyl)-9,12,15,18-tetraazahenicosanamide: Another complex amide with multiple amino groups and a long-chain structure.
Uniqueness
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate is unique due to its specific combination of aminoethyl groups and unsaturated fatty acid amide
Properties
CAS No. |
93942-23-5 |
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Molecular Formula |
C26H51N5O.C2H4O2 C28H55N5O3 |
Molecular Weight |
509.8 g/mol |
IUPAC Name |
acetic acid;(9E,12E,15E)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C26H51N5O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27;1-2(3)4/h3-4,6-7,9-10,28-30H,2,5,8,11-25,27H2,1H3,(H,31,32);1H3,(H,3,4)/b4-3+,7-6+,10-9+; |
InChI Key |
OKNRSUMEYTVJRE-ICUOVBAUSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O |
Origin of Product |
United States |
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